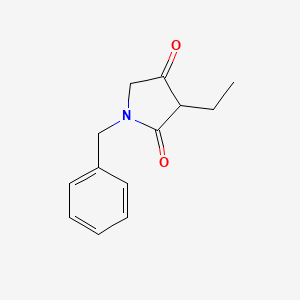![molecular formula C8H6BrNO B13549180 [Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
[Bromo(isocyanato)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bromo(isocyanato)methyl]benzene is an organic compound characterized by the presence of a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of toluene to form benzyl bromide, which can then be reacted with phosgene to introduce the isocyanate group . The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride or ferric bromide for the bromination step .
Industrial Production Methods
Industrial production of [Bromo(isocyanato)methyl]benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
[Bromo(isocyanato)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium hydroxide, typically in polar aprotic solvents like acetone or dimethyl sulfoxide.
Addition Reactions: Reagents such as primary amines or alcohols are used, often in the presence of a catalyst or under mild heating.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition: Products include urea derivatives when reacted with amines and carbamates when reacted with alcohols.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[Bromo(isocyanato)methyl]benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials due to its reactive isocyanate group.
Biological Research: It is used in the modification of biomolecules and the development of bioactive compounds.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of [Bromo(isocyanato)methyl]benzene involves the reactivity of its functional groups:
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the isocyanate group.
Phenyl Isocyanate: Contains an isocyanate group attached directly to the benzene ring but lacks the bromine and methyl groups.
Toluene: A simple methyl-substituted benzene without the bromine and isocyanate groups.
Uniqueness
[Bromo(isocyanato)methyl]benzene is unique due to the presence of both a bromine atom and an isocyanate group on the same molecule. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
[bromo(isocyanato)methyl]benzene |
InChI |
InChI=1S/C8H6BrNO/c9-8(10-6-11)7-4-2-1-3-5-7/h1-5,8H |
InChI Key |
MBFCELOJKCZINL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N=C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


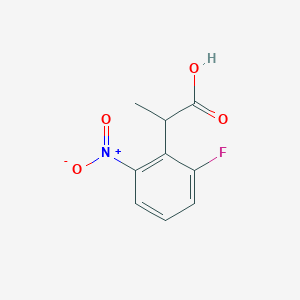
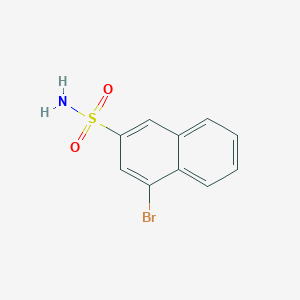
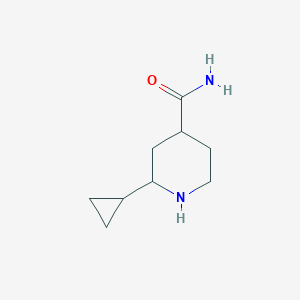
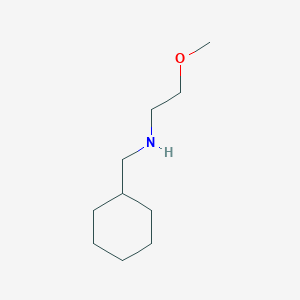
![1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)

![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
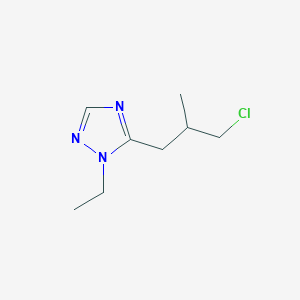
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
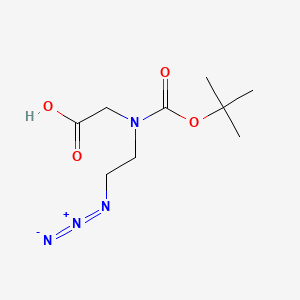
![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)
![3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13549171.png)

